4-(2,5-Dimethylphenoxy)aniline
CAS No.: 383126-82-7
Cat. No.: VC8110594
Molecular Formula: C14H15NO
Molecular Weight: 213.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 383126-82-7 |
|---|---|
| Molecular Formula | C14H15NO |
| Molecular Weight | 213.27 g/mol |
| IUPAC Name | 4-(2,5-dimethylphenoxy)aniline |
| Standard InChI | InChI=1S/C14H15NO/c1-10-3-4-11(2)14(9-10)16-13-7-5-12(15)6-8-13/h3-9H,15H2,1-2H3 |
| Standard InChI Key | BAZJFRJWZAPKGB-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C)OC2=CC=C(C=C2)N |
| Canonical SMILES | CC1=CC(=C(C=C1)C)OC2=CC=C(C=C2)N |
Introduction
Chemical Identity and Basic Properties
4-(2,5-Dimethylphenoxy)aniline is characterized by the following attributes:
The compound is also known as 4-(2,5-dimethylphenoxy)aniline and Benzenamine, 4-(2,5-dimethylphenoxy)-.
Physical and Chemical Characteristics
4-(2,5-Dimethylphenoxy)aniline exhibits properties typical of aromatic amines with electron-donating substituents. Key attributes include:
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Solubility: Limited data available, but aromatic amines generally exhibit moderate solubility in polar solvents like ethanol and dimethyl sulfoxide (DMSO).
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Stability: Stable under ambient conditions but may degrade in the presence of strong oxidizing agents or prolonged exposure to light.
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Reactivity: The amine group participates in nucleophilic substitution and condensation reactions, while the phenoxy group allows for further functionalization .
Applications in Research and Industry
4-(2,5-Dimethylphenoxy)aniline is a versatile intermediate in organic chemistry:
Pharmaceutical Intermediates
Derivatives of this compound are explored in medicinal chemistry. For instance, gemfibrozil analogs with 2,5-dimethyl substitution on the aryl ring exhibit enhanced activation of soluble guanylyl cyclase (sGC), a key enzyme in nitric oxide signaling . This highlights potential applications in cardiovascular therapeutics.
Dyes and Pigments
The electron-rich aromatic system enables the formation of azo dyes or Schiff bases, which are used in textiles and coatings. The dimethyl groups enhance solubility and stability in such applications.
Materials Science
The compound’s planar structure and electron-donating groups make it suitable for polymer synthesis or as a building block in liquid crystals.
| Supplier | Product Code | Quantity | Price | Source |
|---|---|---|---|---|
| Matrix Scientific | 022443 | 500 mg | $205 | |
| Vulcanchem | VC8110594 | N/A | Research use | |
| Santa Cruz Biotechnology | N/A | N/A | N/A | |
| Tetrahedron Sciences | TS107051 | N/A | N/A |
Related Compounds and Derivatives
Structural analogs include:
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